molecular formula C15H12ClFN2O B2774128 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2195878-53-4

2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2774128
CAS No.: 2195878-53-4
M. Wt: 290.72
InChI Key: KFZXOHDEKSEECO-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a complex organic compound that features a unique combination of a chlorinated and fluorinated phenyl ring with a pyrrolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and amines.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Halogenation: The chlorination and fluorination of the phenyl ring are typically carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancers.

    Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H-pyrrolo[2,3-b]pyrazine
  • 2,6-Pyridinedicarboxylic acid, 2-chloro-6-fluorophenyl tridecyl ester

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a pyrrolo[3,4-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-12-4-1-5-13(17)11(12)7-15(20)19-8-10-3-2-6-18-14(10)9-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZXOHDEKSEECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CC3=C(C=CC=C3Cl)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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